(1S)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride
Description
(1S)-1-(2,3,4-Trichlorophenyl)ethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is further connected to an ethanamine group. The hydrochloride form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Properties
IUPAC Name |
(1S)-1-(2,3,4-trichlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3N.ClH/c1-4(12)5-2-3-6(9)8(11)7(5)10;/h2-4H,12H2,1H3;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTZSVUNIOJDHY-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4-trichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,3,4-Trichlorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-(2,3,4-Trichlorophenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,3,4-Trichlorophenyl)ethanone: Similar structure but with a ketone group instead of an amine.
1,1,1-Trichloroethane: A chloroalkane with similar chlorine substitution but different functional groups.
Uniqueness
(1S)-1-(2,3,4-Trichlorophenyl)ethan-1-amine hydrochloride is unique due to its specific combination of chlorine substitution and amine functionality, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
(1S)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride is a compound of significant interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Chemical Formula: CHClN
- CAS Number: 1955554-81-0
The presence of three chlorine atoms on the phenyl ring and a chiral center contributes to its distinct chemical reactivity and biological interactions. The hydrochloride form enhances its solubility in water, facilitating its use in various biological assays.
The biological activity of this compound primarily involves:
- Enzyme Inhibition: The compound has been shown to interact with specific enzymes, potentially altering their activity.
- Receptor Binding: It may bind to various receptors, influencing cellular signaling pathways.
These interactions can lead to diverse pharmacological effects, including anti-inflammatory and antimicrobial activities.
Biological Activity Overview
Research indicates several potential biological activities for this compound:
- Antimicrobial Activity: Preliminary studies suggest effectiveness against certain bacterial strains.
- Neurotransmitter Modulation: The compound may influence neurotransmitter systems, similar to other amines.
Summary of Biological Activities
Case Studies and Research Findings
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against various pathogens. The minimal inhibitory concentrations (MICs) were determined for several bacterial strains, showing promising results particularly against resistant strains.
Case Study 2: Neurotransmitter Interaction
In vitro studies assessed the compound's impact on neurotransmitter levels in neuronal cell lines. Results indicated that it could significantly modulate serotonin levels, suggesting potential applications in treating mood disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloroethylamine | Contains chlorine; simpler structure | Neurotransmitter modulation |
| 3-Trifluoromethylphenethylamine | Fluorinated phenyl ring | Antidepressant properties |
| 4-Bromoaniline | Bromine substituent | Anticancer activity |
The unique combination of chlorine substitution and amine functionality in this compound imparts distinct chemical reactivity and biological properties compared to these similar compounds.
Q & A
Q. What are the standard synthetic routes for preparing (1S)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride, and what intermediates are critical for stereochemical control?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Nucleophilic substitution or Friedel-Crafts alkylation to introduce the ethanamine chain to the 2,3,4-trichlorophenyl group.
- Step 2 : Reduction of intermediates like nitro compounds or ketones using sodium borohydride (NaBH₄) or catalytic hydrogenation to form the amine .
- Step 3 : Resolution of enantiomers via chiral chromatography or diastereomeric salt formation to isolate the (1S)-configured product .
- Step 4 : Hydrochloride salt formation using HCl in anhydrous conditions .
Key intermediates include the nitro precursor (e.g., 1-(2,3,4-trichlorophenyl)propan-1-one) and the free base amine.
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns stereochemistry by analyzing coupling constants (e.g., vicinal protons) and chemical shifts of the trichlorophenyl group .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight and isotopic pattern .
- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. How does the 2,3,4-trichloro substitution pattern influence serotonin receptor binding compared to mono- or di-chlorinated analogs?
- Methodological Answer :
- In Silico Docking : Use software (e.g., AutoDock Vina) to model interactions with 5-HT₂A/2C receptors. The trichloro group increases steric bulk, potentially reducing binding to smaller receptor pockets .
- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment in HEK293 cells transfected with 5-HT receptors. Compare EC₅₀ values against 2,5-dimethoxy-4-substituted analogs .
- Contradiction Resolution : If binding affinity decreases despite higher lipophilicity, evaluate desolvation penalties or steric clashes using mutagenesis studies (e.g., replacing Thr3.36 in 5-HT₂A with smaller residues) .
Q. What strategies minimize racemization during the synthesis of enantiopure (1S)-configured products?
- Methodological Answer :
- Low-Temperature Reactions : Conduct alkylation/reduction steps below 0°C to prevent base-catalyzed epimerization .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during harsh reactions .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Corey-Bakshi-Shibata) for ketone reduction to directly yield the (1S)-amine .
- Real-Time Monitoring : Use polarimetry or inline FTIR to detect racemization during synthesis .
Q. How do solvent polarity and counterion choice affect the compound’s stability in pharmacological assays?
- Methodological Answer :
- Accelerated Stability Studies : Store the compound in DMSO, PBS, and simulated gastric fluid at 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-MS .
- Counterion Screening : Compare hydrochloride, sulfate, and phosphate salts for hygroscopicity using dynamic vapor sorption (DVS). Hydrochloride salts typically offer superior crystallinity .
- Freeze-Thaw Cycles : Assess aggregation by DLS (Dynamic Light Scattering) after 5 cycles (−20°C to 25°C) .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to design experiments to resolve discrepancies?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify parent compound loss via LC-MS/MS. Include positive controls (e.g., verapamil) .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isozymes to identify metabolism pathways. If results conflict, validate using recombinant CYPs .
- Species Comparison : Repeat assays in rat/mouse microsomes. High interspecies variability may explain contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
